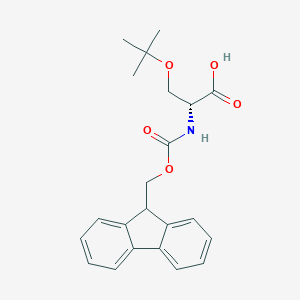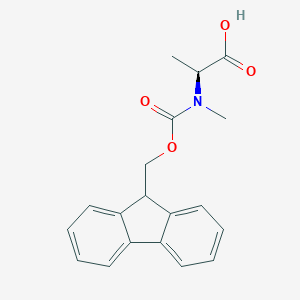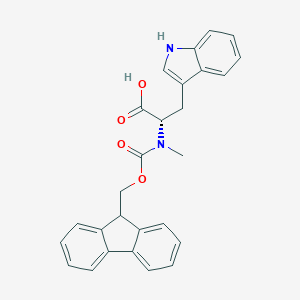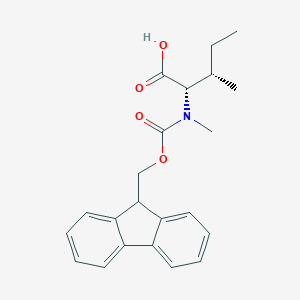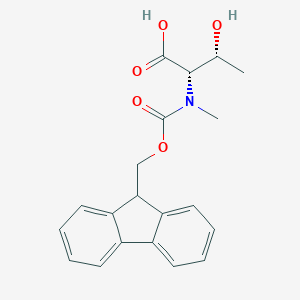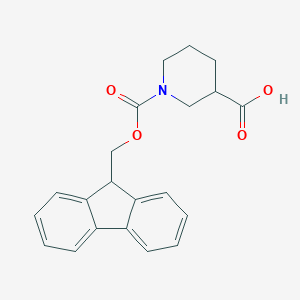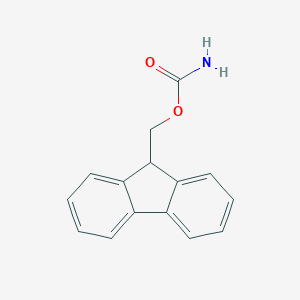
Fmoc-苯甘氨酸-OH
描述
“Fmoc-Phg-OH” is a compound with the empirical formula C23H19NO4 and a molecular weight of 373.4 g/mol . It is also known as Fmoc-L-α-phenylglycine . It is used as a building block for solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-Phg-OH” involves the use of 2-Amino-2-phenylacetic acid . In a study, six analogues of a series of peptides were synthesized, where the acetyl group at the N-terminus was replaced by aromatic portions, such as the Fmoc protecting group .
Molecular Structure Analysis
The molecular structure of “Fmoc-Phg-OH” is represented by the SMILES string OC(=O)C@@HOCC1c2ccccc2-c3ccccc13)c4ccccc4 . The exact mass of the compound is 373.131409 .
Physical And Chemical Properties Analysis
“Fmoc-Phg-OH” is a solid compound with a density of 1.3±0.1 g/cm3 . It has a boiling point of 606.3±50.0 °C at 760 mmHg and a melting point of 175-180ºC . The compound has a LogP value of 5.19 and a PSA of 75.63000 . It should be stored at a temperature of 2-8°C .
科学研究应用
Tissue Engineering
Fmoc-Phg-OH, as part of the Fmoc-derivatized amino acids family, shows promise in tissue engineering due to its ability to form hydrogels with remarkable mechanical rigidity. These hydrogels can support cell adhesion, making them suitable scaffolds for tissue engineering applications .
Cell Culture
The material properties of Fmoc-Phg-OH based hydrogels mimic elements of native extracellular matrices (ECMs), which are crucial for cell culture. They provide a supportive environment that is mechanically similar to natural tissue, which is beneficial for bioink and cell culture applications .
Drug Delivery
Fmoc-Phg-OH can be used to optimize tools for drug delivery. Its incorporation into hydrogels allows for controlled release and targeted delivery of therapeutic agents, enhancing the efficacy and safety of treatments .
Diagnostic Agents
Similarly, Fmoc-Phg-OH based materials can be employed in the delivery of diagnostic agents. This application leverages the compound’s biocompatibility and the tunable properties of the hydrogels formed .
Membrane and Coating Formulation
The unique properties of Fmoc-Phg-OH make it suitable for the formulation of membranes and coatings. These can be used in various biomedical devices or as protective layers in medical applications .
Sensor Components
Fmoc-Phg-OH derivatives have been proposed as components for sensors due to their responsive nature and stability. They can be integrated into sensor systems for monitoring physiological parameters or detecting biomarkers .
作用机制
- Fmoc-Phg-OH is a compound used in organic synthesis as a protecting group for amines. Its primary target is the amino group of an amine, which it shields during peptide synthesis .
- Fmoc-Phg-OH is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
- The fluorenyl group in Fmoc is highly fluorescent, making it useful for monitoring reactions by reversed-phase high-performance liquid chromatography (HPLC) .
- During peptide synthesis, Fmoc-Phg-OH protects the N-terminus of the growing peptide chain. It does not interfere with the acid-labile linker between the peptide and the resin, allowing efficient assembly .
- Fmoc-Phg-OH is part of solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group is removed using piperidine in N,N-dimethylformamide (DMF) .
- The cleavage reaction involves the removal of the Fmoc group, liberating HCl, which is neutralized by the base .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
“Fmoc-Phg-OH” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ . Personal protective equipment, including eyeshields, gloves, and a type N95 (US) or type P1 (EN143) respirator filter, should be used when handling this compound .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHOCNJLMFYCV-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428480 | |
| Record name | Fmoc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phg-OH | |
CAS RN |
102410-65-1 | |
| Record name | Fmoc-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge encountered when incorporating Fmoc-Phenylglycine (Fmoc-Phg-OH) into peptides using standard solid-phase peptide synthesis (SPPS) protocols?
A: Fmoc-Phenylglycine (Fmoc-Phg-OH) is highly prone to racemization during standard SPPS, particularly during the Fmoc deprotection step []. This means that the desired L-enantiomer can partially convert to the D-enantiomer, leading to a mixture of diastereomers in the final peptide product. This is problematic because even small amounts of D-amino acids can significantly impact a peptide's biological activity and conformational properties.
Q2: The research mentions that Fmoc-Phenylalanine (Fmoc-Phe-OH) doesn't exhibit this racemization problem. What makes Fmoc-Phenylglycine (Fmoc-Phg-OH) more susceptible?
A: The increased susceptibility of Fmoc-Phenylglycine (Fmoc-Phg-OH) to racemization compared to Fmoc-Phenylalanine (Fmoc-Phe-OH) is due to the presence of an alpha-hydrogen in phenylglycine. This alpha-hydrogen is more acidic due to the electron-withdrawing nature of the phenyl ring, making it easier to abstract by bases. This abstraction generates a carbanion intermediate, which is planar and can be reprotonated from either side, leading to racemization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




